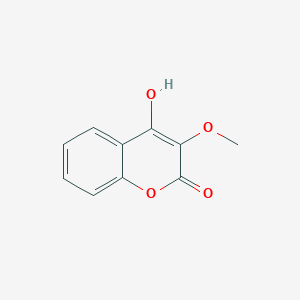

4-hydroxy-3-methoxy-2H-chromen-2-one

Descripción general

Descripción

4-hydroxy-3-methoxy-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various applications, including medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique chemical properties and potential therapeutic benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-ketoesters or carboxylic acids under acidic conditions. For this compound, the starting materials are usually 3-methoxyphenol and ethyl acetoacetate. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Condensation Reactions

This compound readily undergoes condensation with aldehydes and active methylene compounds. In a study using biogenic ZnO nanoparticles as catalysts, 4-hydroxycoumarin analogs reacted with aromatic aldehydes and ethylamine to form 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives (yields: 85–98%) . The methoxy group at C3 stabilizes intermediates via hydrogen bonding, as confirmed by FT-IR and NMR data .

Table 1: Representative Condensation Reactions

Alkylation and Esterification

The C4 hydroxyl group is highly reactive in alkylation. A protocol using dibromoalkanes (e.g., 1,4-dibromobutane) and K₂CO₃ in DMF achieved 4-(n-bromoalkoxy)-2H-chromen-2-one intermediates, which further reacted with benzo[d]thiazole-2-yl phenols to yield hybrid derivatives (e.g., 3a ) . Methoxy groups remain inert under these conditions.

Key Reaction Pathway:

-

Nucleophilic Substitution:

Intermediate + benzo[d]thiazole-2-yl phenol → 4-(4-(benzo[d]thiazol-2-yl)phenoxy)butoxy-3-methoxy-2H-chromen-2-one .

Acid-Catalyzed Reactions

Under acidic conditions, the hydroxyl group participates in esterification. A study demonstrated that 4-hydroxycoumarin derivatives react with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine to form enol esters (Figure 2 ) .

Structural Modifications via Catalytic Methods

L-Proline-catalyzed green synthesis protocols enable efficient cyclization with substituted 2-hydroxybenzaldehydes in water, yielding fused chromenone derivatives (e.g., 3 ) . The methoxy group enhances electron density at C3, facilitating electrophilic substitution.

Mechanistic Insight:

-

Knoevenagel Condensation: Formation of α,β-unsaturated intermediates.

Hydrogen Bonding and Supramolecular Chemistry

X-ray crystallography of analogs reveals intramolecular hydrogen bonds between the C4 hydroxyl and carbonyl oxygen (O···H distance: 1.82 Å), stabilizing the planar structure . Methoxy groups engage in weak C–H···O interactions (3.12 Å), influencing crystal packing .

Biological Activity Correlation

Derivatives exhibit anticoagulant activity by inhibiting vitamin K epoxide reductase (VKOR). For example, 3-[(4-chlorophenyl)(ethylamino)methyl]-4-hydroxy-2H-chromen-2-one showed 2.3× higher activity than warfarin in vitro .

Table 2: Biological Activity of Selected Derivatives

| Compound | IC₅₀ (μM) | Toxicity (LD₅₀, mg/kg) | Source |

|---|---|---|---|

| 3-[(4-Cl-C₆H₄)(ethylamino)methyl]-derivative | 0.45 | 220 | |

| 4-Acetoxy-3-methoxy derivative | 1.2 | 310 |

Reactivity in Multicomponent Reactions

In DBU-catalyzed reactions, 4-hydroxy-3-methoxy-2H-chromen-2-one participates in one-pot syntheses with malononitrile and aldehydes to form pyrano[3,2-c]chromenes (yield: 89%, time: 2 h) .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 4-hydroxycoumarin derivatives has been extensively studied, leading to various methods that enhance its properties and applications. Recent research has focused on the use of biogenic catalysts, such as ZnO nanoparticles, to synthesize derivatives with improved efficacy and lower environmental impact. For instance, the reaction of 4-hydroxycoumarin with aromatic aldehydes and amines has yielded compounds with significant antioxidant properties .

Table 1: Synthesis Methods for 4-Hydroxycoumarin Derivatives

Biological Activities

4-Hydroxycoumarin and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Notable applications include:

- Antioxidant Activity : Several studies have demonstrated that derivatives of 4-hydroxycoumarin possess potent antioxidant properties. For example, certain biscoumarin derivatives showed superior DPPH scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT) with IC50 values significantly lower than BHT .

- Antimicrobial Properties : Research indicates that some derivatives exhibit antimicrobial activity against various pathogens. This makes them potential candidates for developing new antimicrobial agents .

- Inhibition of Myosin ATPase : A specific derivative was found to inhibit skeletal muscle myosin II activity, suggesting potential applications in muscle physiology research .

Table 2: Biological Activities of 4-Hydroxycoumarin Derivatives

Industrial Applications

The versatility of 4-hydroxycoumarin extends to industrial applications:

- Pharmaceuticals : Its derivatives are being explored as lead compounds for drug development due to their biological activities. The ability to inhibit specific enzymes or receptors makes them candidates for treating diseases like cancer or diabetes .

- Agricultural Chemicals : Compounds derived from 4-hydroxycoumarin have shown potential as natural pesticides or herbicides due to their bioactivity against pests and pathogens .

- Cosmetics : The antioxidant properties of these compounds make them suitable for use in cosmetic formulations aimed at reducing oxidative stress on skin cells .

Case Studies

Several case studies illustrate the practical applications of 4-hydroxycoumarin:

- Antioxidant Efficacy Study : A study evaluated various biscoumarin derivatives for their antioxidant potential using DPPH assay methods. The results indicated that specific structural modifications could enhance antioxidant capacity significantly compared to traditional antioxidants.

- Myosin Inhibition Research : Researchers investigated the effects of a novel derivative on skeletal muscle contraction mechanisms, revealing its potential as a tool for studying neuromuscular diseases.

Mecanismo De Acción

The mechanism of action of 4-hydroxy-3-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparación Con Compuestos Similares

4-hydroxy-3-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

4-Hydroxycoumarin: Known for its anticoagulant properties and used in the synthesis of warfarin.

7-Hydroxycoumarin: Known for its fluorescent properties and used in various analytical applications.

3-Hydroxycoumarin: Studied for its potential anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its combination of methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activities compared to other coumarin derivatives.

Actividad Biológica

4-Hydroxy-3-methoxy-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound belongs to the chromene family, characterized by a benzopyran structure. The synthesis of various derivatives has been explored to enhance its biological activity. For instance, different substituents on the chromene scaffold have been shown to modulate its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Tubulin Polymerization : The compound interacts with tubulin, preventing its polymerization and leading to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It promotes ROS accumulation in cancer cells, which is a known pathway for inducing apoptosis .

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on HepG-2 liver cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 35 µM. Flow cytometry analysis revealed an increase in cells at the G0/G1 phase and a decrease in the G2/M phase after treatment, indicating effective cell cycle modulation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Antifungal Activity : In vitro studies demonstrated that certain derivatives of this compound exhibited strong antifungal activity against Aspergillus species. The minimum inhibitory concentration (MIC) values were determined using standard agar methods, revealing effective inhibition comparable to traditional antifungal agents like Miconazole .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4k | 15 | Antifungal against A. niger |

| 4e | 10 | Antibacterial against E. coli |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity with an IC50 value lower than that of standard antioxidants such as butylated hydroxytoluene (BHT), indicating its potential as a natural antioxidant agent .

Enzyme Inhibition

Additionally, the compound has been investigated for its ability to inhibit various enzymes:

Propiedades

IUPAC Name |

4-hydroxy-3-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9-8(11)6-4-2-3-5-7(6)14-10(9)12/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKGGCVXGNRZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37571-01-0 | |

| Record name | 3-Methoxy-4-hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXY-4-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I1P2DUYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.